molecular formula C15H17NO4 B13479491 1,3-Dioxoisoindolin-2-yl heptanoate

1,3-Dioxoisoindolin-2-yl heptanoate

Cat. No.: B13479491
M. Wt: 275.30 g/mol
InChI Key: GASWUODIFYKJCL-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl heptanoate is an ester derivative combining the 1,3-dioxoisoindolin-2-yl moiety with a heptanoate (C7) alkyl chain. The heptanoate ester group introduces a medium-chain aliphatic tail, influencing solubility, lipophilicity, and biological interactions.

Structural confirmation of such compounds typically involves FTIR, $^1$H-NMR, and X-ray crystallography, as demonstrated in studies on drostanolone enanthate and bioactive Euphorbia derivatives .

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) heptanoate

InChI

InChI=1S/C15H17NO4/c1-2-3-4-5-10-13(17)20-16-14(18)11-8-6-7-9-12(11)15(16)19/h6-9H,2-5,10H2,1H3

InChI Key

GASWUODIFYKJCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,3-Dioxoisoindolin-2-yl Heptanoate

General Synthetic Strategy

The synthesis of 1,3-dioxoisoindolin-2-yl heptanoate generally proceeds via two main stages:

  • Stage 1: Formation of the phthalimide nucleus or its derivatives.
  • Stage 2: Coupling or esterification with the heptanoic acid or its activated derivatives (e.g., acid chloride).

This approach leverages the reactivity of phthalic anhydride or phthalimide intermediates with amino acids or carboxylic acids to introduce the heptanoate side chain.

Specific Preparation Routes

Preparation via N-Ethoxycarbonylphthalimide and Heptanoic Acid Derivatives

A detailed preparation method involves the reaction of N-ethoxycarbonylphthalimide with sodium salts of amino acids or carboxylic acids to yield phthalimidocarboxylic acid derivatives, followed by conversion to acid chlorides and subsequent coupling.

  • Step 1: Dissolve L-norvaline (a heptanoic acid analog) and sodium carbonate in water at room temperature.
  • Step 2: Add N-ethoxycarbonylphthalimide gradually to the solution with stirring.
  • Step 3: Stir the mixture for 1 hour, then acidify slowly with 6 M HCl at 0 °C to precipitate the phthalimidopentanoyl acid.
  • Step 4: Extract the product with dichloromethane, dry over anhydrous magnesium sulfate, and purify by column chromatography to obtain the phthalimidocarboxylic acid in high yield (~96%).
  • Step 5: Convert the phthalimidocarboxylic acid to the corresponding acid chloride by reaction with thionyl chloride and catalytic dimethylformamide in dichloromethane at 55 °C for 8 hours.
  • Step 6: Use the acid chloride directly for further coupling reactions to form esters or amides.

This method provides a high yield and purity of the phthalimide derivative suitable for further functionalization to 1,3-dioxoisoindolin-2-yl heptanoate or related esters.

Alternative Method Using Phthalic Anhydride and Urea

Another route starts from phthalic anhydride and urea:

  • Step 1: Fuse phthalic anhydride with urea at 140 °C to form phthalimide.
  • Step 2: React phthalimide with hydrazine hydrate in ethanol at 85 °C for 5 minutes to yield 2-aminoisoindoline-1,3-dione.
  • Step 3: React this intermediate with phenyl carbamates or other acylating agents to form substituted 1,3-dioxoisoindolin-2-yl derivatives.

Although this method is more commonly used to prepare urea analogs of phthalimide derivatives, it can be adapted for ester formation by changing the acylating agent to the heptanoic acid derivative or its activated form.

Analytical Data and Reaction Yields

Step/Compound Conditions Yield (%) Notes
Phthalimidopentanoyl acid from L-norvaline N-ethoxycarbonylphthalimide, Na2CO3, H2O, acidification 96 High purity, column chromatography purification
Acid chloride formation Thionyl chloride, DMF catalyst, DCM, 55 °C, 8 h Not isolated Used directly in subsequent reactions
1,3-Dioxoisoindolin-2-yl heptanoate final product Coupling with acid chloride or esterification Variable Dependent on coupling conditions

Research Findings and Optimization Notes

  • The use of N-ethoxycarbonylphthalimide as a phthalimide source is advantageous due to its high reactivity and ability to form phthalimidocarboxylic acids in aqueous media under mild conditions.
  • Acidification at low temperature (0 °C) is critical to precipitate the phthalimidocarboxylic acid cleanly.
  • Conversion to acid chloride using thionyl chloride with catalytic dimethylformamide is a well-established method to activate the acid for further coupling.
  • Purification by column chromatography using petroleum ether and ethyl acetate mixtures yields high-purity products.
  • This method achieves yields up to 96% for the phthalimidocarboxylic acid intermediate, indicating excellent efficiency.
  • Alternative synthetic routes involving phthalic anhydride and urea are less direct for ester formation but useful for preparing related urea analogs with yields ranging from 81 to 92%.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl heptanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl heptanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl heptanoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and carbonyl groups play a crucial role in its biological activity, allowing it to interact with different biological targets. These interactions can modulate various cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Properties of Heptanoate Esters vs. Analogues

Compound Chain Length Biological Activity Stability/Solubility Reference
1,3-Dioxoisoindolin-2-yl heptanoate C7 Not directly reported; inferred lipophilicity Moderate (medium-chain ester) -
Ethyl heptanoate C7 No significant locomotor effects in Drosophila High volatility
Bromoxynil heptanoate C7 Herbicidal (bridging data from octanoate) Hydrolyzes to bromoxynil
Bromoxynil octanoate C8 Herbicidal (reference standard) Similar degradation to C7
Copper(II) heptanoate C7 Forms unstable green urea complexes Lower stability vs. shorter chains
  • Chain Length Effects: Heptanoate (C7) esters exhibit distinct physicochemical behaviors compared to shorter (C2–C4) or longer (C8) chains. For instance, medium-chain carboxylates like heptanoate demonstrate a 13-fold higher concentration factor than acetate (C2) in membrane electrodialysis, attributed to enhanced hydrophobic interactions . However, in copper(II) carboxylates, heptanoate forms less stable complexes than shorter-chain analogues, likely due to steric hindrance .
  • Functional Group Impact: The isoindolinone core in 1,3-dioxoisoindolin-2-yl heptanoate differentiates it from simpler esters (e.g., ethyl heptanoate).

Q & A

Q. What are the established synthetic routes for 1,3-Dioxoisoindolin-2-yl heptanoate, and how is reaction efficiency quantified?

The synthesis typically involves multi-step reactions, starting with the functionalization of isoindoline-1,3-dione derivatives. For example, coupling heptanoic acid chloride with a hydroxyl-containing isoindolinone intermediate under anhydrous conditions is a common approach. Reaction efficiency is quantified using metrics such as yield (%), purity (via HPLC), and reaction time. Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming structural integrity .

Q. Which spectroscopic techniques are critical for characterizing 1,3-Dioxoisoindolin-2-yl heptanoate, and what key spectral signatures are indicative of its structure?

Key techniques include:

  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) from the dioxoisoindolin and ester groups.
  • ¹H/¹³C NMR : Signals for the heptanoate chain (e.g., methylene protons at δ ~1.2–1.5 ppm and ester carbonyl at δ ~165–170 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight, while fragmentation patterns validate the ester and isoindolinone moieties .

Q. What theoretical frameworks guide the design of experiments involving this compound?

Experimental design is rooted in theoretical frameworks that align with the research problem. For instance, quantum mechanical calculations (e.g., density functional theory) predict electronic properties, while kinetic models guide reaction optimization. These frameworks ensure methodological rigor and reproducibility by integrating computational predictions with empirical validation .

Advanced Research Questions

Q. How can computational chemistry be integrated into experimental design to predict the reactivity of 1,3-Dioxoisoindolin-2-yl heptanoate in novel reactions?

Computational tools like COMSOL Multiphysics or Gaussian software enable virtual screening of reaction pathways. For example:

  • Reaction Pathway Simulations : Quantum chemical calculations (e.g., transition state analysis) predict activation energies and feasible intermediates.
  • Solvent Effects : Molecular dynamics simulations model solvent interactions to optimize reaction conditions. These methods reduce trial-and-error experimentation and prioritize high-probability reaction routes .

Q. What methodologies are recommended for resolving contradictions between experimental data and theoretical predictions for this compound?

Contradictions often arise from incomplete models or unaccounted variables. A systematic approach includes:

  • Sensitivity Analysis : Identifying which parameters (e.g., temperature, catalyst loading) most affect outcomes.
  • Feedback Loops : Experimental data are fed back into computational models to refine accuracy iteratively. For instance, discrepancies in reaction yields can be resolved by adjusting computational assumptions about steric hindrance or solvent polarity .

Q. How do factorial design principles apply to optimizing the synthesis conditions of this compound?

Factorial design systematically tests multiple variables (e.g., temperature, molar ratios, catalysts). For example:

FactorLow LevelHigh Level
Temperature (°C)6080
Catalyst Loading (mol%)13
Responses (yield, purity) are analyzed to identify interactions between factors. This method efficiently narrows optimal conditions compared to one-factor-at-a-time approaches .

Q. In studying the biological activity of this compound, what in vitro assays are methodologically robust for initial screening?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., monoamine oxidase) using spectrophotometric methods.
  • Cell Viability Assays : Assess cytotoxicity via MTT or resazurin-based protocols. These assays require controls (e.g., positive inhibitors) and triplicate runs to ensure reproducibility. Structural analogs suggest the dioxoisoindolin moiety may enhance binding affinity through hydrogen bonding .

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